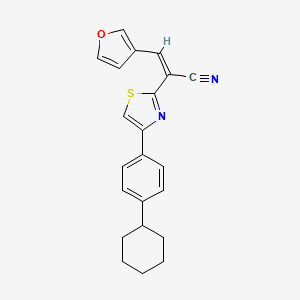![molecular formula C24H28N4O8S3 B2673013 (Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-83-2](/img/structure/B2673013.png)
(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a versatile intermediate and mainly used in the synthesis of pharmaceutical ingredients .
Molecular Structure Analysis
The compound likely contains a morpholine ring, a benzothiazole ring, and a sulfonyl group. The exact structure would depend on the specific arrangement and bonding of these components .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, morpholine itself has a boiling point of 147 °C and a density of 0.935 g/mL at 25 °C .Applications De Recherche Scientifique
Mechanistic Studies and Reaction Pathways
- Research has explored the reaction mechanisms of related iminothiadiazolines and their reactions with activated acetylenes, highlighting complex pathways through hypervalent sulfurane and zwitterion intermediates. These studies provide insights into the reactivity and potential applications of similar compounds in synthetic chemistry (Yamamoto et al., 1989).
Synthesis of Bioactive Molecules
- The compound's framework has been utilized in the synthesis of derivatives with significant biological activities. For instance, derivatives of benzo[b]thiophenesulfonamide have been prepared, demonstrating ocular hypotensive activity, indicating their potential utility in treating conditions such as glaucoma (Graham et al., 1989).
Antioxidant Capacity and Reaction Pathways
- Studies on the degradation products of ABTS-derived radicals formed upon reaction with polyphenols have identified degradation products that highlight the antioxidant capacities of related compounds. This research underscores the importance of understanding the stability and reactivity of antioxidant assays in the presence of compounds with similar chemical structures (Osman et al., 2006).
Development of Aldose Reductase Inhibitors
- Novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, closely related to the query compound, have been synthesized and evaluated as aldose reductase inhibitors. These compounds have shown potential as novel drugs for the treatment of diabetic complications, indicating the therapeutic relevance of such chemical structures (Ali et al., 2012).
Novel Synthetic Pathways
- The synthesis of novel compounds through the reaction of aminothiazole-oximetosylates with thiols has been explored, leading to the development of new chemical entities with potential pharmacological applications. Such research highlights the versatility of thiazole derivatives in synthetic chemistry and their potential in the development of new therapeutic agents (Rezessy et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O8S3/c1-4-35-22(29)14-28-20-10-9-19(38(25,31)32)11-21(20)37-24(28)26-23(30)17-5-7-18(8-6-17)39(33,34)27-12-15(2)36-16(3)13-27/h5-11,15-16H,4,12-14H2,1-3H3,(H2,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJDQUSJWWUNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)
![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)
![3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672939.png)
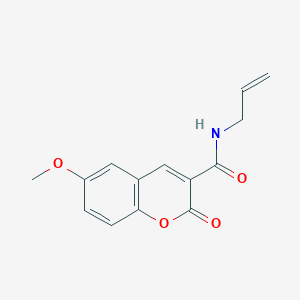
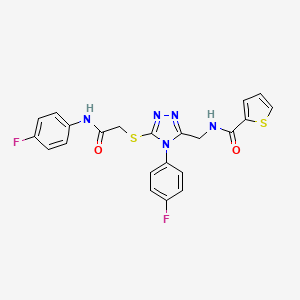
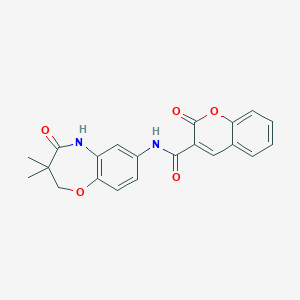

![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine](/img/structure/B2672947.png)
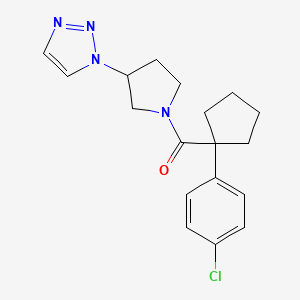
![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2672949.png)
